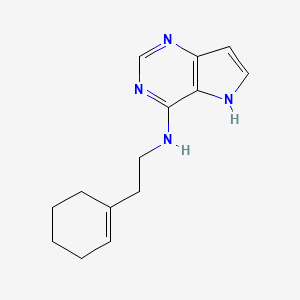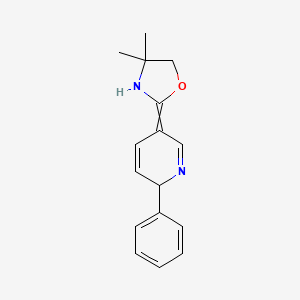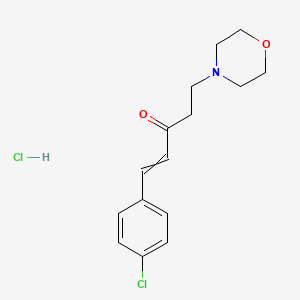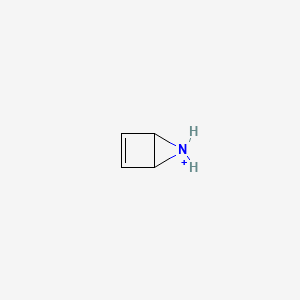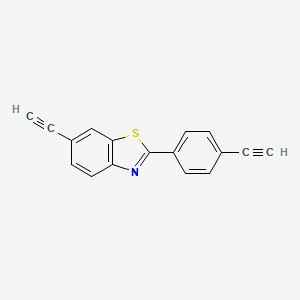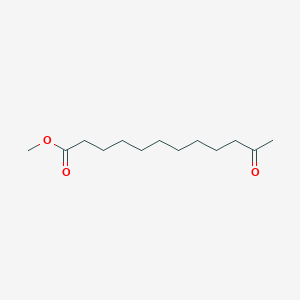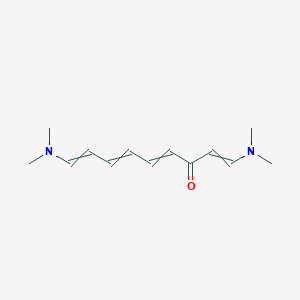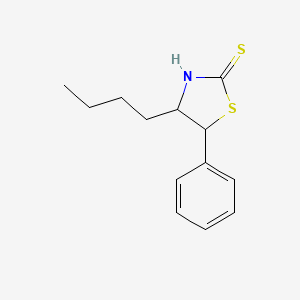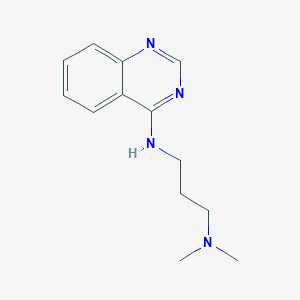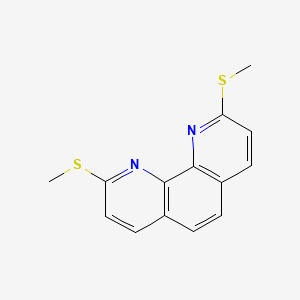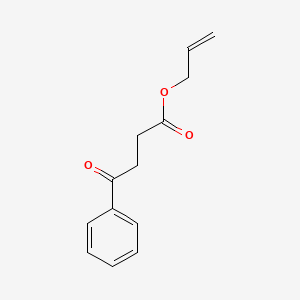
Prop-2-enyl 4-oxo-4-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 4-oxo-4-phenylbutanoate is an organic compound with a complex structure that includes both an enone and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-enyl 4-oxo-4-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-oxo-4-phenylbutanoic acid with prop-2-enol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts for the asymmetric reduction of intermediates can also be employed to enhance the enantioselectivity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-enyl 4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 4-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and as a building block for polymers
Wirkmechanismus
The mechanism of action of Prop-2-enyl 4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis by forming CoA adducts. This interaction disrupts the enzyme’s function, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-oxo-4-phenylbutanoate: Similar in structure but lacks the prop-2-enyl group.
4-Oxo-4-phenylbutanoic acid: Similar backbone but without the ester group.
Uniqueness
Prop-2-enyl 4-oxo-4-phenylbutanoate is unique due to its combination of an enone and an ester functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
83833-01-6 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
prop-2-enyl 4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C13H14O3/c1-2-10-16-13(15)9-8-12(14)11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
InChI-Schlüssel |
COMCGEIFOZPJTB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)CCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


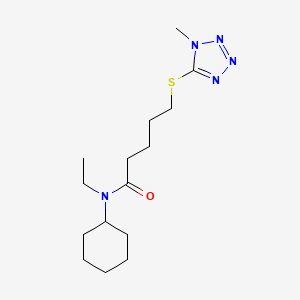
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
